molecular formula C17H21NO6S3 B7832649 (3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832649
M. Wt: 431.6 g/mol
InChI Key: ZNRVHPLJNZSEDS-HOTGVXAUSA-N
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Description

(3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring, a thiophene sulfonyl group, and a methoxyphenoxyethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, including the formation of the thiolane ring, the introduction of the thiophene sulfonyl group, and the attachment of the methoxyphenoxyethylamino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring and thiophene sulfonyl group can undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

(3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

(3S,4R)-N-[2-(4-methoxyphenoxy)ethyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S3/c1-23-13-4-6-14(7-5-13)24-9-8-18-15-11-26(19,20)12-16(15)27(21,22)17-3-2-10-25-17/h2-7,10,15-16,18H,8-9,11-12H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRVHPLJNZSEDS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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